molecular formula C23H34O4 B590484 (5beta)-21-(Acetoxy)pregnane-3,20-dione CAS No. 2402-25-7

(5beta)-21-(Acetoxy)pregnane-3,20-dione

Cat. No. B590484
CAS RN: 2402-25-7
M. Wt: 374.521
InChI Key: XEKDDLIAJWEAHP-JIGCXDOESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(5beta)-21-(Acetoxy)pregnane-3,20-dione” is a unique chemical compound. It is also known as 5β-Pregnane-3,20-dione . This compound is a metabolite of the neuroactive steroid Progesterone .


Molecular Structure Analysis

The molecular structure of 5β-Pregnane-3,20-dione is represented by the linear formula C22H35N3O2 . The molecular weight of this compound is 373.543 .

Scientific Research Applications

Role in Breast Cancer Research

The compound has been shown to stimulate proliferation and decrease adhesion of MCF-7 breast cancer cells . It decreases cell-substrate attachment, adhesion plaques, vinculin expression, and polymerized F-actin in MCF-7 breast cancer cells . This suggests that the compound may be involved in promoting breast neoplasia and metastasis by affecting adhesion and cytoskeletal molecules .

Impact on Cell Morphology

The compound has been observed to cause dose-dependent decreases in cell area, cell-to-cell contacts, and attachment to the substratum, and increases in variation in nuclear area . These changes were accompanied by decreases in vinculin-containing adhesion plaques, vinculin expression, polymerized actin stress fibers, and decreases in insoluble and increases in soluble actin fractions .

Role in Endocrine Research

The compound is a metabolite of progesterone, and its effects on endocrine function have been studied . Tissue slices of rat medial basal hypothalami (MBH’s) from various stages of estrous cycle were incubated with the compound . The results suggest that the compound may have a role in the regulation of the estrous cycle .

Potential Role in Neurobiology

The compound’s effects on the hypothalamus, a region of the brain that plays a key role in hormone production and regulation, have been studied . The compound was found to be a major metabolite of progesterone in the hypothalamus .

Role in Progesterone Metabolism

The compound is a major metabolite of progesterone . It has been studied for its role in the metabolism of progesterone, a hormone that plays a key role in the menstrual cycle, pregnancy, and embryogenesis .

Commercial Availability for Research

The compound is commercially available for research purposes . This allows scientists to easily obtain the compound for use in their experiments .

properties

IUPAC Name

[2-[(5R,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34O4/c1-14(24)27-13-21(26)20-7-6-18-17-5-4-15-12-16(25)8-10-22(15,2)19(17)9-11-23(18,20)3/h15,17-20H,4-13H2,1-3H3/t15-,17+,18+,19+,20-,22+,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEKDDLIAJWEAHP-JIGCXDOESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OCC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CCC(=O)C4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5beta)-21-(Acetoxy)pregnane-3,20-dione

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